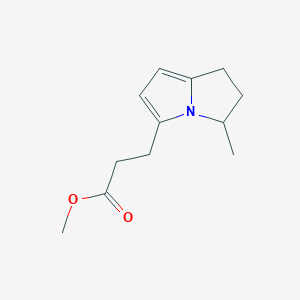
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Overview
Description
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide: is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group, a prop-2-en-1-yl group, and an acetamide moiety attached to the thiadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenyl halide reacts with the thiadiazole ring in the presence of a suitable catalyst.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via alkylation reactions using prop-2-en-1-yl halides and a base.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and its substituents could interact with biological macromolecules, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide: Lacks the prop-2-en-1-yl group.
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-methylacetamide: Contains a methyl group instead of the prop-2-en-1-yl group.
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-ethylacetamide: Contains an ethyl group instead of the prop-2-en-1-yl group.
Uniqueness
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the prop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-3-9-17(14-15-11(2)16-19-14)13(18)10-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQWQFQUQDSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(CC=C)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606636 | |
| Record name | N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62347-34-6 | |
| Record name | N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3355234.png)
![3-Nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3355262.png)


![3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one](/img/structure/B3355279.png)


![Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-](/img/structure/B3355312.png)

![1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole](/img/structure/B3355324.png)
![10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B3355326.png)

